![molecular formula C21H23NO B14732183 ([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone CAS No. 6372-55-0](/img/structure/B14732183.png)
([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone: is a complex organic compound that features a biphenyl group attached to a cyclohexylaziridine moiety through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.
Synthesis of Cyclohexylaziridine: The cyclohexylaziridine moiety can be prepared by reacting cyclohexylamine with an epoxide under basic conditions.
Coupling Reaction: The final step involves coupling the biphenyl group with the cyclohexylaziridine through a methanone linkage, which can be achieved using a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the coupling reactions and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the biphenyl rings.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural properties make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares a similar methanone linkage but features a benzimidazole group instead of a biphenyl group.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a triazole and piperazine moiety, differing significantly in structure but similar in having a methanone linkage.
Uniqueness: ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone is unique due to the presence of both a biphenyl group and a cyclohexylaziridine moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
6372-55-0 |
|---|---|
Formule moléculaire |
C21H23NO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(1-cyclohexylaziridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C21H23NO/c23-21(20-15-22(20)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19-20H,2,5-6,9-10,15H2 |
Clé InChI |
WTYDVRXJZZWOPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CC2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


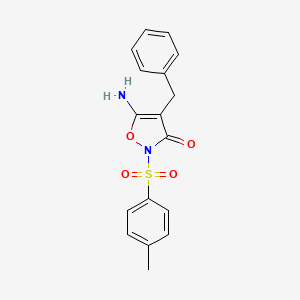


![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
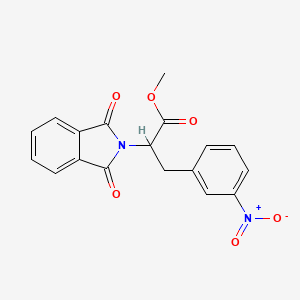

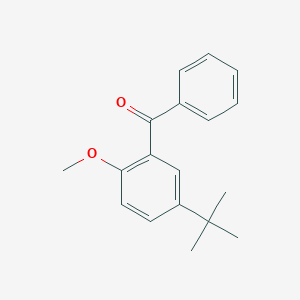
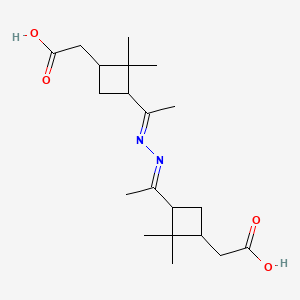
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
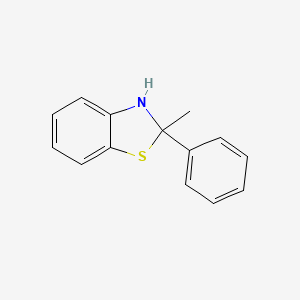
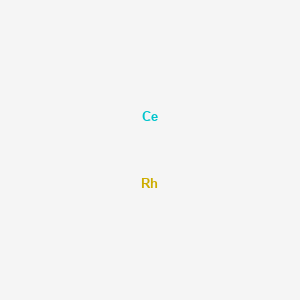
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
